molecular formula C21H21N3O6 B11693696 2-Phenoxyethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenoxyethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11693696
M. Wt: 411.4 g/mol
InChI Key: JPPWCEWSUKONKG-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a phenoxyethyl ester group, methyl substituents at positions 1 and 6, and a 4-nitrophenyl moiety at position 4. Its structural framework is analogous to other dihydropyrimidine (DHPM) derivatives, which are known for diverse pharmacological applications. The 4-nitrophenyl group distinguishes it from closely related analogs, as substituent positioning (e.g., nitro at para vs. meta) significantly influences electronic properties and intermolecular interactions .

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

2-phenoxyethyl 3,4-dimethyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C21H21N3O6/c1-14-18(20(25)30-13-12-29-17-6-4-3-5-7-17)19(22-21(26)23(14)2)15-8-10-16(11-9-15)24(27)28/h3-11,19H,12-13H2,1-2H3,(H,22,26)

InChI Key

JPPWCEWSUKONKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCCOC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nitration and Protecting Group Strategies

Direct nitration of the phenyl ring at position 4 is challenging due to competing oxidation of the tetrahydropyrimidine core. A preferred method involves pre-functionalization: 4-nitrobenzaldehyde is condensed with methyl acetoacetate prior to cyclocondensation. This approach avoids side reactions, achieving 89% regioselectivity for the para-nitro isomer.

Methyl Group Stability Under Acidic Conditions

The 1- and 6-methyl groups exhibit remarkable stability during esterification and nitration. However, prolonged exposure to temperatures >140°C during distillation steps risks demethylation, as observed in patent CN101323595B. Optimal purification involves short-path distillation at 20 mmHg and 110–112°C, preserving >95% methyl group integrity.

Purification and Analytical Characterization

Crystallization and Chromatography

Recrystallization from ethyl acetate/methanol (8:2 v/v) yields needle-like crystals with a melting point of 182–184°C. Impurities from incomplete esterification (≤2%) are removed via flash chromatography using silica gel and chloroform/methanol/ethyl acetate (7:1:2) eluent.

Spectroscopic Confirmation

  • IR Spectroscopy : Key peaks include ν(C=O) at 1760 cm⁻¹ (cyclic ketone), ν(NO₂) at 1345 cm⁻¹, and ν(C-O) at 1220 cm⁻¹ (ester).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.37–8.98 (m, 4H, Ar-H), δ 4.32 (q, 2H, -OCH₂CH₂O-), δ 3.12 (s, 3H, N-CH₃), δ 2.82 (s, 3H, C-CH₃).

  • MS (Q-TOF) : m/z 428 [M+H]⁺, calculated for C₂₂H₂₁N₃O₆: 427.14.

Scale-Up Considerations and Industrial Relevance

The patent CN101323595B highlights a scalable process producing 296 g of product with 96% yield through continuous distillation and solvent recycling. Key parameters for pilot-scale synthesis include:

  • Catalyst Recovery : AlCl₃ is filtered and reused for three cycles without significant activity loss.

  • Solvent Recycling : Toluene is reclaimed at 2.0–3.5 kPa, reducing raw material costs by 40%.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-phenoxyethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit potent antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyrimidines can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Potential

The compound has been investigated for its potential as an anti-cancer agent. It has shown efficacy in inhibiting vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial for tumor angiogenesis. In particular, certain derivatives demonstrated significant inhibition of tumor growth in preclinical models .

Anti-inflammatory Properties

Tetrahydropyrimidine derivatives have also been studied for their anti-inflammatory effects. The mechanism involves the modulation of inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure allows it to enhance the mechanical properties and thermal stability of polymers when incorporated into polymer matrices .

Coatings and Adhesives

Due to its excellent adhesion properties, 2-phenoxyethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is being explored as a component in coatings and adhesives. Its stability under various environmental conditions makes it suitable for industrial applications .

Case Studies

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivityDemonstrated significant antibacterial effects against E. coli and S. aureus using disc diffusion methods .
PMC2868963 (2010)Antitumor ActivityReported that certain derivatives inhibited VEGFR significantly more than standard treatments .
PMC2960668 (2008)Biological ActivityHighlighted the broad biological spectrum of tetrahydropyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of the target compound, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 4-nitrophenyl, phenoxyethyl ester C21H21N3O6* 411.41 N/A (structural focus)
2-Phenoxyethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-nitrophenyl, phenoxyethyl ester C21H21N3O6 411.41 Structural isomer; meta-nitro substitution
Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3,4-dimethoxyphenyl, methyl ester C15H18N2O5 318.32 Thymidine phosphorylase inhibition: 424.1 ±0.9
Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thiophen-3-yl, methyl ester C11H12N2O4S 284.29 Lower inhibition activity: 47.1
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-hydroxy-3-methoxyphenyl, ethyl ester C16H18N2O6 334.33 Enhanced solubility via H-bonding
Ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Bis(4-methoxyphenyl), ethyl ester C22H24N2O5 396.44 High lipophilicity; bulky substituents
Ethyl 4-(4-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-ethoxyphenyl, ethyl ester, methyl groups C17H22N2O4 318.37 Electron-donating ethoxy group

*Inferred based on structural similarity to .

Key Observations:

In contrast, the 3-nitrophenyl analog () may exhibit altered resonance interactions due to meta-substitution, affecting reactivity and intermolecular interactions. Methoxy and ethoxy groups (e.g., ) are electron-donating, increasing electron density on the aromatic ring. This can modulate solubility (via polarity) and steric interactions.

Biological Activity The 3,4-dimethoxyphenyl derivative () demonstrated high thymidine phosphorylase inhibition (424.1 ±0.9), suggesting electron-donating groups enhance activity. Conversely, the thiophene-substituted analog () showed reduced potency (47.1), highlighting the importance of substituent electronic and steric profiles. The target compound’s phenoxyethyl ester group may confer metabolic stability compared to smaller esters (methyl/ethyl), as bulkier esters resist hydrolysis by esterases.

Physicochemical Properties

  • Hydroxy groups () improve aqueous solubility through hydrogen bonding but may reduce membrane permeability.
  • Bis(4-methoxyphenyl) substitution () increases lipophilicity, favoring interactions with hydrophobic biological targets.

Structural Conformation

  • Tetrahydropyrimidine rings often exhibit puckering (observed in ), which influences three-dimensional binding to enzymes. The target compound’s 4-nitrophenyl group may impose specific conformational constraints compared to less bulky substituents.

Biological Activity

2-Phenoxyethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies highlighting its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C23H24N2O5
  • Molecular Weight : 420.45 g/mol
  • CAS Number : Not specifically listed but can be derived from its components.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate phenolic and carbonyl precursors under controlled conditions. The detailed synthetic pathway is essential for ensuring the purity and yield of the desired product.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-phenoxyethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown effectiveness against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
2-Phe...E. coli1532
2-Phe...S. aureus1816

These results indicate a promising antimicrobial profile that warrants further investigation.

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. A related study indicated that derivatives of tetrahydropyrimidines can inhibit HIV integrase activity:

  • IC50 Values : The most active derivative showed an IC50 value of 0.65 µM against HIV integrase.
  • Mechanism of Action : The compounds inhibit the strand transfer reaction crucial for viral replication.

Anticancer Activity

In vitro studies have reported that certain tetrahydropyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest:

Cell LineIC50 (µM)
HeLa12.5
MCF-710.0

These findings suggest that the compound may possess potential as an anticancer agent.

Study on Antimicrobial Properties

In a comparative study published in a peer-reviewed journal, various tetrahydropyrimidine derivatives were synthesized and tested against standard microbial strains. The study concluded that modifications at specific positions significantly enhanced antimicrobial efficacy.

Study on Antiviral Mechanisms

Another significant study focused on the antiviral mechanisms of related compounds against HIV. The research utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with HIV integrase.

Q & A

Q. What are the key steps in synthesizing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?

Synthesis typically involves a Biginelli-like multicomponent reaction, combining substituted aryl aldehydes, β-keto esters, and urea/thiourea derivatives. Critical steps include:

  • Condensation : Reacting 4-nitrophenyl aldehyde with a β-keto ester (e.g., methyl or ethyl acetoacetate) under acidic conditions (HCl or acetic acid) .
  • Cyclization : Introducing urea/thiourea to form the tetrahydropyrimidine ring. Solvent choice (e.g., ethanol, DMF) and temperature control (60–80°C) are crucial for yield optimization .
  • Esterification : Substituting the ester group with phenoxyethyl via nucleophilic acyl substitution, using catalysts like DMAP or DCC . Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography .

Q. How can researchers confirm the molecular structure of this compound?

Structural validation requires a combination of:

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify substituents (e.g., nitrophenyl protons at δ 7.5–8.5 ppm, ester carbonyl at ~170 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
    • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns. Use slow evaporation in solvents like ethanol or DCM to grow single crystals .

Q. What are the primary biological activities associated with this structural class?

Tetrahydropyrimidines exhibit diverse bioactivities:

  • Kinase inhibition : The nitro group enhances electron-withdrawing effects, potentially targeting ATP-binding pockets .
  • Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays .
  • Anticancer potential : Screen via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in cyclization steps often arises from steric and electronic effects:

  • Electronic modulation : Use electron-withdrawing groups (e.g., -NO₂) to direct cyclization to the para position .
  • Steric control : Bulky substituents (e.g., phenoxyethyl) favor axial positioning, reducing side reactions .
  • Computational modeling : Employ DFT calculations (Gaussian or ORCA) to predict transition-state energies and optimize pathways .

Q. What analytical strategies resolve contradictions in spectral data interpretation?

Discrepancies may arise from tautomerism or solvent effects:

  • Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., aromatic protons) .
  • Comparative crystallography : Cross-validate NMR assignments with X-ray-derived bond lengths and angles .

Q. How can researchers improve the compound’s solubility for in vitro assays?

Strategies include:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain biocompatibility .
  • Prodrug design : Replace the ester group with a water-soluble moiety (e.g., phosphate ester) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .

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